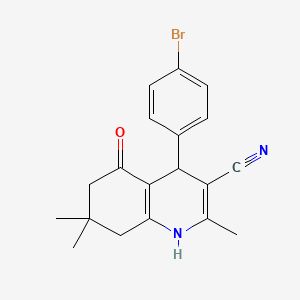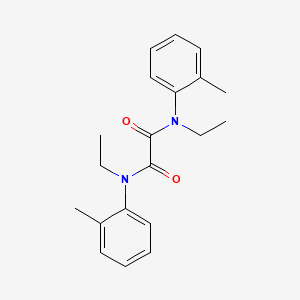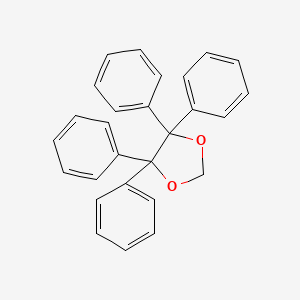![molecular formula C12H13FN4OS2 B11953112 N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea CAS No. 66046-31-9](/img/structure/B11953112.png)
N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a 1,3,4-thiadiazole core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea typically involves the reaction of 3-fluorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine under basic conditions to form the intermediate 5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with N,N’-dimethylcarbamoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating cancer and infectious diseases.
Industry: Possible applications in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. The compound may also interact with enzymes or receptors involved in signal transduction pathways, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide
- 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives
Uniqueness
N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development .
Eigenschaften
CAS-Nummer |
66046-31-9 |
|---|---|
Molekularformel |
C12H13FN4OS2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-dimethylurea |
InChI |
InChI=1S/C12H13FN4OS2/c1-14-10(18)17(2)11-15-16-12(20-11)19-7-8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,14,18) |
InChI-Schlüssel |
QJYSRYZQXBZESJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N(C)C1=NN=C(S1)SCC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



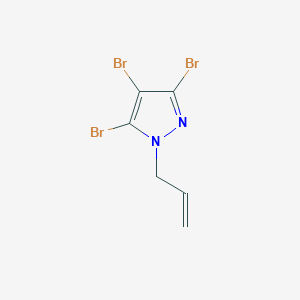
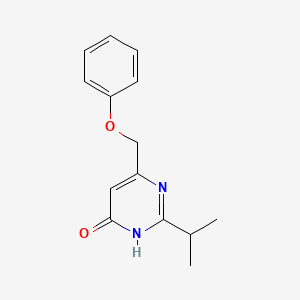

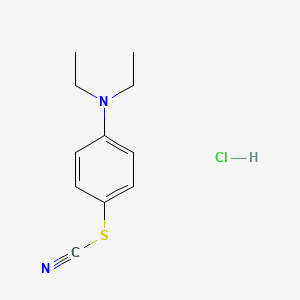
![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)
![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)


